Chemical Synthesis Pathway for 1-Azido-4-bromo-2,3-dihydro-1H-indene: A Methodological Whitepaper
Executive Summary The compound 1-azido-4-bromo-2,3-dihydro-1H-indene (commonly referred to as 1-azido-4-bromoindane) is a highly versatile bifunctional building block. Featuring both an aryl bromide for transition-metal-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-azido-4-bromo-2,3-dihydro-1H-indene (commonly referred to as 1-azido-4-bromoindane) is a highly versatile bifunctional building block. Featuring both an aryl bromide for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and an aliphatic azide for click chemistry (CuAAC), it is a critical intermediate in modern drug discovery and bioconjugation.
This whitepaper outlines a robust, stereospecific, and highly scalable two-step synthetic pathway. By prioritizing enantiomeric control and operational safety, we bypass traditional racemic mixtures and unstable intermediates, providing a self-validating protocol designed for rigorous pharmaceutical development.
Retrosynthetic Strategy & Pathway Design
The synthesis of 1-azido-4-bromo-2,3-dihydro-1H-indene requires the strategic installation of the azide group at the benzylic position (C1) of the indane ring.
Causality in Design: While a direct bromination/azidation of 4-bromoindane is theoretically possible, it suffers from poor regioselectivity and zero stereocontrol. Instead, we utilize 4-bromo-1-indanone as the commercially available starting material. The ketone provides a reliable anchor for an Asymmetric Transfer Hydrogenation (ATH), yielding a chiral alcohol. This alcohol is then subjected to a Mitsunobu reaction using Diphenylphosphoryl azide (DPPA), which achieves azidation with complete stereochemical inversion in a single, concerted step.
Retrosynthetic and forward synthesis pathway for 1-azido-4-bromo-2,3-dihydro-1H-indene.
Methodological Framework: Step-by-Step Protocols
Step 1: Asymmetric Transfer Hydrogenation (ATH)
Objective: Conversion of 4-bromo-1-indanone to (1S)-4-bromoindan-1-ol.
Causality & Logic: Standard reductions using
NaBH4
yield racemic mixtures, which are unacceptable for targeted biological applications. We employ a Noyori-type ATH using the chiral ruthenium catalyst RuCl. This establishes the (1S) stereocenter with high fidelity, setting the stage for the subsequent stereospecific inversion[1].
Self-Validating Protocol:
Preparation: To a rigorously degassed mixture of formic acid (3.5 eq) and triethylamine (3.0 eq), add a solution of 4-bromo-1-indanone (1.0 eq) in anhydrous dichloromethane (DCM)[2].
Catalysis: Introduce RuCl (0.03 eq) at room temperature under a strict nitrogen atmosphere[1].
Reaction: Stir the mixture at room temperature for 2 to 12 hours. The azeotropic formic acid/TEA mixture acts as the hydride source.
Workup: Quench with water, extract with ethyl acetate, and wash the organic layer with brine[1]. Dry over anhydrous
Na2SO4
and concentrate in vacuo.
In-Process Control (IPC) - Critical Validation: Before proceeding, the intermediate must be analyzed via Chiral HPLC. Proceeding to Step 2 is only authorized if the enantiomeric excess (ee) is
≥98%
. If ee is lower, a kinetic resolution or recrystallization must be performed.
Step 2: Mitsunobu Azidation via DPPA
Objective: Conversion of (1S)-4-bromoindan-1-ol to (1R)-1-azido-4-bromo-2,3-dihydro-1H-indene.
Causality & Logic: Traditional azidation requires converting the alcohol to a mesylate or tosylate, followed by an
SN2
displacement with sodium azide (
NaN3
). This two-step process risks racemization at the benzylic position and exposes operators to highly toxic, explosive hydrazoic acid risks. The Mitsunobu reaction using Diphenylphosphoryl azide (DPPA) bypasses the isolable leaving group, utilizing a betaine intermediate to activate the alcohol and deliver the azide nucleophile in a single, concerted
SN2
inversion[3]. DPPA is significantly safer and provides exceptional stereochemical fidelity[4].
Mechanistic cycle of the DPPA-mediated Mitsunobu azidation with stereochemical inversion.
Self-Validating Protocol:
Preparation: Dissolve (1S)-4-bromoindan-1-ol (1.0 eq) and Triphenylphosphine (
PPh3
, 1.5 eq) in anhydrous THF (10 Vol)[5].
Activation: Cool the reaction vessel to
0∘C
. Add DPPA (1.5 eq) to the solution[6].
Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes to control the exothermic formation of the betaine intermediate[5].
Reaction: Allow the mixture to warm to room temperature and stir for 6 to 8 hours. The precipitation of triphenylphosphine oxide (TPPO) serves as a visual indicator of reaction progress[5].
Workup & Purification: Dilute with diethyl ether or DCM, filter off the TPPO byproduct, and wash the filtrate with saturated aqueous
NaHCO3
and brine[5]. Purify via flash column chromatography (hexanes/ethyl acetate).
In-Process Control (IPC) - Critical Validation: Validate product formation using FT-IR spectroscopy. The presence of a sharp, intense peak at
∼2100 cm−1
confirms the azide functional group. LC-MS is secondary here, as aliphatic azides often exhibit poor ionization or undergo in-source fragmentation (loss of
N2
).
Comparative Analytics: Azidation Strategies
To justify the methodological choices outlined above, the following table synthesizes the quantitative and qualitative differences between the chosen Mitsunobu pathway and the traditional Mesylation/
SN2
approach.
Parameter
Mitsunobu Azidation (DPPA)
Traditional Mesylation +
NaN3
Overall Yield
75% – 85%
60% – 70% (over two steps)
Stereochemical Control
Complete inversion (>98% ee retention)
Prone to partial racemization at benzylic site
Step Count
1 (Concerted)
2 (Isolation of mesylate required)
Reaction Time
6 – 8 hours
12 – 24 hours
Safety Profile
High (DPPA is stable, non-volatile)
Low (Risk of explosive hydrazoic acid formation)
Primary Byproducts
Triphenylphosphine oxide (TPPO)
Sodium methanesulfonate, excess azide salts
Safety and Handling Directives
Working with azides requires strict adherence to safety protocols to prevent explosive hazards.
The Rule of Six: 1-azido-4-bromo-2,3-dihydro-1H-indene contains 9 carbon atoms and 3 nitrogen atoms (
C/N ratio=3
). Because the ratio is
≥3
, the molecule is generally considered stable and non-explosive under standard handling conditions.
Reagent Safety: While DPPA is significantly safer than sodium azide or hydrazoic acid, it is still a toxic organophosphorus compound[3]. All manipulations must be performed in a certified fume hood behind a blast shield.
Solvent Restrictions: Never use chlorinated solvents (like DCM) if utilizing raw
NaN3
in alternative protocols, as this can generate highly explosive diazidomethane. This risk is mitigated in our protocol by utilizing DPPA in THF[6].
References
Mitsunobu Reaction Mechanism and Scope
Organic Chemistry Portal[Link]
Mitsunobu Reaction - Common Conditions and Safety
Common Organic Chemistry[Link]
Mitsunobu Reaction - General Procedure and Scale-up
Organic Synthesis
[Link]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Azido-4-bromo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed technical overview of the ¹H and ¹³C NMR spectral characteristics of 1-azido-4-bromo-2,3-dihydro-1H-indene, a substituted indane derivative of interest in synthetic and medicinal chemistry. In the absence of direct, published experimental spectra for this specific molecule, this document provides a comprehensive, predicted analysis based on established NMR principles and data from structurally related compounds. We will delve into the anticipated chemical shifts, coupling constants, and the underlying electronic and structural factors that govern the NMR spectrum of this compound. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of substituted indane scaffolds.
Molecular Structure and Predicted NMR Resonances
The structure of 1-azido-4-bromo-2,3-dihydro-1H-indene, with the IUPAC numbering scheme, is presented below. The presence of two electron-withdrawing substituents, an azide group at a benzylic position and a bromine atom on the aromatic ring, significantly influences the electronic environment of the molecule and, consequently, its NMR spectrum.
Structure of 1-azido-4-bromo-2,3-dihydro-1H-indene
Caption: General workflow for NMR data acquisition.
¹H NMR Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
Number of Scans (ns): 8-16 scans, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used to simplify the spectrum and improve the signal-to-noise ratio.
Acquisition Time (aq): 1-2 seconds.
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for the accurate integration of quaternary carbon signals.
Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
Data Processing and Interpretation
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline should be corrected to be flat.
Chemical Shift Referencing: The spectrum is referenced to the TMS signal at 0 ppm or the residual solvent peak (e.g., 7.26 ppm for CDCl₃).
[1]4. Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.
Coupling Constant Measurement: The distances between the split peaks (in Hz) are measured to determine the coupling constants, which provide information about the connectivity of protons.
[2]
Conclusion
This technical guide provides a comprehensive predicted ¹H and ¹³C NMR spectral analysis of 1-azido-4-bromo-2,3-dihydro-1H-indene. By leveraging data from analogous structures and fundamental NMR principles, we have outlined the expected chemical shifts, multiplicities, and coupling constants. The provided experimental protocols offer a robust framework for acquiring high-quality NMR data for this and similar compounds. This guide is intended to aid researchers in the unambiguous characterization of this molecule and to facilitate its use in further scientific endeavors.
References
Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. [Link]
Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]
Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Center for Biotechnology Information. [Link]
Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. University of the Fraser Valley. [Link]
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
NMR Coupling Constants. Iowa State University. [Link]
Predicting structural groups of small molecules from 1H NMR spectral features using common machine learning classifiers. ChemRxiv. [Link]
Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. [Link]
NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. [Link]
Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Universitat de Barcelona. [Link]
NMR analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl). ResearchGate. [Link]
1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. [Link]
Synthesis, and studying effect of a solvent on the 1H-NMR chemical shifts of 4-Azido-N. SciSpace. [Link]
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Center for Biotechnology Information. [Link]
Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Royal Society of Chemistry. [Link]
Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry. [Link]
2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. ACS Publications. [Link]
Chemical shifts in 1 H-NMR spectra of aliphatic hydrogen atoms in γ indanes. ResearchGate. [Link]
Quantitative NMR Spectroscopy. University of Edinburgh. [Link]
1H NMR and 13C NMR spectra of azide functionalized POSS. (a)... ResearchGate. [Link]
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Synthesis, and studying effect of a solvent on the 1H-NMR chemical shifts of 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonam. SciSpace. [Link]
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. [Link]
13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Indian Academy of Sciences. [Link]
Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. [Link]
(PDF) Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. ResearchGate. [Link]
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
An In-depth Technical Guide to the Crystallographic Structure and Stereochemistry of 1-azido-4-bromo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical framework for the determination and analysis of the crystallographic structure and stereochemistry of 1-azido-...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical framework for the determination and analysis of the crystallographic structure and stereochemistry of 1-azido-4-bromo-2,3-dihydro-1H-indene. Given the absence of a publicly available crystal structure for this specific molecule, this document outlines a proposed experimental workflow, from synthesis to structural elucidation, grounded in established chemical principles and data from analogous compounds.
Introduction: The Significance of Azido-Indane Scaffolds
The 2,3-dihydro-1H-indene (indan) framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of an azide group at the C1 position and a bromine atom on the aromatic ring at the C4 position creates a molecule with significant potential for further functionalization, making it a valuable building block in drug discovery. The azide can be readily converted to an amine or participate in click chemistry, while the bromine atom allows for various cross-coupling reactions. Understanding the precise three-dimensional arrangement and stereochemistry of 1-azido-4-bromo-2,3-dihydro-1H-indene is paramount for designing and synthesizing novel therapeutic agents with specific structure-activity relationships.
Proposed Synthetic and Crystallization Workflow
The synthesis of 1-azido-4-bromo-2,3-dihydro-1H-indene would likely commence from a readily available starting material such as 4-bromo-2,3-dihydro-1H-inden-1-ol. The synthetic protocol is designed to be a self-validating system, with each step yielding a product that can be thoroughly characterized to ensure purity before proceeding to the next.
Synthesis of 4-bromo-2,3-dihydro-1H-inden-1-ol
The synthesis of the precursor alcohol can be achieved via several established routes. One common method involves the reduction of the corresponding ketone, 4-bromo-2,3-dihydro-1H-inden-1-one.
Experimental Protocol:
Reduction of 4-bromo-2,3-dihydro-1H-inden-1-one:
To a solution of 4-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
Stir the reaction mixture at room temperature for 2 hours, monitoring by thin-layer chromatography (TLC).
Quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to afford 4-bromo-2,3-dihydro-1H-inden-1-ol.
Azidation of 4-bromo-2,3-dihydro-1H-inden-1-ol
The conversion of the alcohol to the azide is a critical step. A common and effective method is the use of diphenylphosphoryl azide (DPPA) under Mitsunobu-like conditions.
Experimental Protocol:
Synthesis of 1-azido-4-bromo-2,3-dihydro-1H-indene:
To a solution of 4-bromo-2,3-dihydro-1H-inden-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction by TLC.
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 1-azido-4-bromo-2,3-dihydro-1H-indene.
Crystallization
Obtaining high-quality single crystals is essential for X-ray diffraction analysis. This often requires screening various solvents and crystallization techniques.
Experimental Protocol:
Single Crystal Growth:
Dissolve the purified 1-azido-4-bromo-2,3-dihydro-1H-indene in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture).
Employ slow evaporation, vapor diffusion with a less polar solvent (e.g., hexane, pentane), or slow cooling of a saturated solution.
Monitor for the formation of well-defined single crystals suitable for X-ray diffraction.
Crystallographic Analysis: A Hypothetical Determination
Assuming a successful crystallization, the following section outlines the process and expected outcomes of a single-crystal X-ray diffraction study.
Data Collection and Structure Solution
A suitable single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected. The resulting data would be processed to determine the unit cell parameters and space group. The structure would then be solved using direct methods or Patterson methods and refined against the collected data.
Anticipated Crystallographic Parameters
Based on the structures of similar indane derivatives found in the Cambridge Structural Database (CSD), a repository for small-molecule organic and metal-organic crystal structures[1][2][3], we can anticipate the key crystallographic parameters. For instance, the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one reveals a nearly planar dihydroindene moiety with a slight twist in the five-membered ring[4].
Table 1: Hypothetical Crystallographic Data for 1-azido-4-bromo-2,3-dihydro-1H-indene
Parameter
Expected Value/Information
Chemical Formula
C9H8BrN3
Formula Weight
238.09
Crystal System
Monoclinic or Orthorhombic
Space Group
e.g., P2₁/c or Pca2₁
a (Å)
8-12
b (Å)
5-10
c (Å)
15-20
β (°)
90-105 (for monoclinic)
Volume (ų)
1000-1500
Z
4
Density (calculated) (g/cm³)
1.6-1.8
R-factor
< 0.05
These are estimated values based on known structures of similar molecules and serve as a predictive guide.
Stereochemistry of 1-azido-4-bromo-2,3-dihydro-1H-indene
The stereochemistry of this molecule is defined by the chiral center at the C1 position, where the azide group is attached.
Chirality and Enantiomers
The presence of a stereocenter at C1 means that 1-azido-4-bromo-2,3-dihydro-1H-indene exists as a pair of enantiomers: (R)-1-azido-4-bromo-2,3-dihydro-1H-indene and (S)-1-azido-4-bromo-2,3-dihydro-1H-indene. The synthesis described above would likely produce a racemic mixture.
Absolute Configuration Determination
The absolute configuration of a specific enantiomer can be determined crystallographically if the molecule is resolved into its enantiomers before crystallization or if it crystallizes in a chiral space group. The Flack parameter would be used to confidently assign the absolute stereochemistry.
Conformation
The five-membered ring of the 2,3-dihydro-1H-indene core is not perfectly planar. It typically adopts an envelope or a twist conformation to relieve ring strain[4]. The exact conformation would be determined by the dihedral angles within the ring, which would be precisely calculated from the crystal structure data.
Visualizations
Proposed Molecular Structure
Caption: 2D representation of 1-azido-4-bromo-2,3-dihydro-1H-indene.
Experimental Workflow Diagram
Caption: Proposed experimental workflow for structural elucidation.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the crystallographic structure and stereochemistry of 1-azido-4-bromo-2,3-dihydro-1H-indene. While a solved crystal structure for this specific molecule is not yet publicly available, the proposed workflow provides a clear and actionable path for researchers in the field. The detailed protocols and anticipated outcomes are grounded in established methodologies and data from analogous structures. The successful elucidation of this structure would provide invaluable information for medicinal chemists and drug development professionals, enabling the rational design of novel therapeutics based on this versatile chemical scaffold.
References
Galla, S. H., Sridhar, J., Mague, J. T., Zhang, X., White, K. D., Zhang, Q., & Donahue, J. P. (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 735–739. [Link][4]
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link][2]
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(Pt 3 Pt 1), 380–388. [Link]
Uttarakhand Open University. STEREOCHEMISTRY. [Link][5]
Application Note: 1-Azido-4-bromo-2,3-dihydro-1H-indene - A Dual-Functionality Precursor for Advanced Drug Discovery Strategies
Abstract This guide details the strategic application of 1-azido-4-bromo-2,3-dihydro-1H-indene as a versatile precursor in modern drug discovery. The unique architecture of this compound, featuring an sp³-rich indane sca...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide details the strategic application of 1-azido-4-bromo-2,3-dihydro-1H-indene as a versatile precursor in modern drug discovery. The unique architecture of this compound, featuring an sp³-rich indane scaffold, a bioorthogonal azide handle, and a synthetically tractable bromo group, positions it as a powerful tool for integrated discovery campaigns. We provide in-depth protocols and rationale for its use in fragment-based drug discovery (FBDD), hit-to-lead optimization via cross-coupling chemistry, and the development of chemical biology probes using click chemistry. The synergistic use of its dual functionalities enables a seamless workflow from initial hit identification to target validation in complex biological systems.
Introduction: The Strategic Advantage of a Bifunctional Scaffold
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. The indane scaffold is recognized as a "privileged structure," a framework that frequently appears in bioactive compounds and approved drugs, suggesting inherent biocompatibility and favorable geometric properties for interacting with biological targets.[1][2] The 2,3-dihydro-1H-indene core of the title compound provides a rigid, sp³-rich three-dimensional character. This departure from flat, aromatic systems is highly desirable as it can lead to enhanced binding affinity, greater selectivity, and improved physicochemical properties such as solubility and metabolic stability.[3][4]
The true power of 1-azido-4-bromo-2,3-dihydro-1H-indene, however, lies in its dual-functionality:
The Azide (-N₃) Group: This serves as a bioorthogonal "click" handle. Organic azides are exceptionally useful in chemical biology because they are stable in biological environments and do not typically react with endogenous functional groups.[5][6] They participate in highly specific and efficient reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the precise ligation of the indane scaffold to other molecules.[7][8]
The Bromo (-Br) Group: Positioned on the aromatic ring, the bromine atom is a versatile synthetic handle for "growing" the molecule. It is an ideal participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the systematic exploration of chemical space around the core scaffold.[9][10] Furthermore, in the context of Fragment-Based Drug Discovery (FBDD), the bromine atom serves as an invaluable crystallographic marker. Its ability to produce a strong anomalous scattering signal in X-ray diffraction experiments greatly simplifies the process of identifying the precise location and orientation of a weakly bound fragment within a protein's active site.[11]
This unique combination of a privileged core, a bioorthogonal linker, and a growth vector makes this precursor an exemplary tool for accelerating drug discovery programs, bridging the gap between initial hit finding and advanced lead optimization and validation.[12][13][14]
Application I: Fragment-Based Drug Discovery (FBDD) and Hit Identification
Principle: FBDD identifies low-molecular-weight compounds (fragments) that bind weakly to a biological target.[13][14] A primary challenge is confirming the binding mode of these low-affinity hits. The bromine atom in 1-azido-4-bromo-2,3-dihydro-1H-indene directly addresses this. As a heavy atom, it provides a powerful anomalous signal during X-ray crystallography, allowing for unambiguous placement of the fragment in the electron density map, even in cases of partial occupancy or weak binding.[11]
Caption: FBDD workflow leveraging the brominated fragment for crystallographic hit identification.
Protocol 1: Crystallographic Fragment Screening via Crystal Soaking
This protocol provides a generalized workflow for using 1-azido-4-bromo-2,3-dihydro-1H-indene in a crystallographic screening campaign.
1. Preparation of Soaking Solution:
a. Prepare a 100 mM stock solution of 1-azido-4-bromo-2,3-dihydro-1H-indene in a suitable organic solvent (e.g., DMSO).
b. Create a final soaking solution by diluting the stock solution into a cryo-protectant solution compatible with your protein crystals (e.g., 25% glycerol, 100 mM buffer, pH 7.5). The final fragment concentration typically ranges from 1-20 mM, and the final DMSO concentration should not exceed 10% (v/v) to avoid crystal damage.
2. Crystal Soaking:
a. Using a cryo-loop, transfer a protein crystal from its mother liquor into a 20 µL drop of the soaking solution.
b. Allow the crystal to soak for a period ranging from 30 minutes to 12 hours. Soaking time is target-dependent and may require optimization.
c. After soaking, pick up the crystal with the cryo-loop and flash-cool it by plunging it into liquid nitrogen.
3. X-ray Data Collection and Processing:
a. Collect a diffraction dataset at a synchrotron source. To maximize the anomalous signal from the bromine atom, perform a fluorescence scan to determine the bromine absorption edge and collect data at the peak wavelength (~0.92 Å or 13.47 keV).
b. Collect a high-redundancy dataset (e.g., 360 degrees of rotation with fine slicing).
c. Process the data and calculate an anomalous difference Fourier map. A strong peak in this map will correspond to the location of the bromine atom, thus anchoring the entire fragment in the electron density.
Parameter
Typical Value/Range
Rationale
Fragment Concentration
1–20 mM
Balances solubility with the need for sufficient concentration to drive binding of a weak-affinity fragment.
Soaking Time
30 min – 12 hr
Target-dependent; allows time for the fragment to diffuse into the crystal and bind to the target.
X-ray Wavelength
~0.92 Å (Br edge)
Maximizes the anomalous scattering signal from bromine for confident hit identification.[11]
Data Redundancy
High (>10)
Improves the signal-to-noise ratio for the weak anomalous signal.
Application II: Hit-to-Lead Optimization via Cross-Coupling
Principle: Once the fragment's binding mode is confirmed, the 4-bromo position becomes the primary vector for synthetic elaboration to improve potency and selectivity. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are exceptionally well-suited for this task. They are robust, tolerate a wide range of functional groups (including the azide), and a vast library of boronic acids is commercially available, enabling rapid exploration of the structure-activity relationship (SAR).[9][10]
Caption: Elaboration of the fragment hit via Suzuki-Miyaura cross-coupling.
This protocol describes a typical procedure for coupling an arylboronic acid to the 4-position of the indane scaffold.
1. Reagent Setup:
a. To a dry reaction vial, add 1-azido-4-bromo-2,3-dihydro-1H-indene (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq.).
b. Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd₂(dba)₃ (0.025 eq.) and a ligand like SPhos (0.05 eq.).
c. Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
2. Reaction:
a. Add a degassed solvent mixture, typically Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O.
b. Heat the reaction mixture to 80–100 °C and stir for 4–16 hours. Monitor the reaction progress by TLC or LC-MS.
3. Workup and Purification:
a. After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like Ethyl Acetate.
b. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
c. Concentrate the solution under reduced pressure.
d. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-azido-2,3-dihydro-1H-indene derivative.
Arylboronic Acid Example
Catalyst System
Base
Typical Yield
Phenylboronic acid
Pd(PPh₃)₄
K₂CO₃
85-95%
3-Pyridylboronic acid
Pd₂(dba)₃ / SPhos
K₂CO₃
70-85%
4-(Trifluoromethyl)phenylboronic acid
Pd(PPh₃)₄
Cs₂CO₃
80-90%
Application III: Bioorthogonal Ligation and Chemical Biology Probes
Principle: The azide group is the key to deploying the optimized indane scaffold in a biological context. It serves as a handle for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.[7][15] The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a highly stable triazole ring to covalently link the indane derivative to a reporter molecule (e.g., a fluorophore or biotin) or another biomolecule.[16][17][18][19] This enables target engagement studies, cellular imaging, or affinity-based protein profiling.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
This protocol is optimized for biocompatibility using a water-soluble ligand to stabilize the copper catalyst and minimize cellular toxicity.[16][17]
1. Preparation of Stock Solutions:
a. Azide: Prepare a 10 mM stock solution of the 4-aryl-1-azido-2,3-dihydro-1H-indene derivative in DMSO.
b. Alkyne: Prepare a 10 mM stock solution of the alkyne-functionalized probe (e.g., Alkyne-Biotin, Alkyne-Fluorophore) in DMSO or water.
c. Catalyst Premix: Prepare a 20 mM CuSO₄ solution in water and a 100 mM solution of a water-soluble Cu(I)-stabilizing ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in water. Just before use, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ + 50 µL of 100 mM THPTA).
d. Reducing Agent: Prepare a fresh 100 mM solution of sodium ascorbate in water.
2. Reaction Procedure (e.g., for labeling a protein in buffer):
a. To your sample (e.g., 50 µL of protein lysate in PBS buffer), add the azide-indane derivative to a final concentration of 100-200 µM.
b. Add the alkyne probe to a final concentration of 25-50 µM.
c. Add the CuSO₄/THPTA catalyst premix to a final copper concentration of 100-200 µM.
d. Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-2 mM.
e. Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
3. Analysis:
a. The resulting triazole-linked conjugate can be analyzed directly. For example, if a fluorescent probe was used, the sample can be analyzed by SDS-PAGE and in-gel fluorescence scanning. If a biotin probe was used, the sample can be used for western blotting or affinity pulldown experiments.
Synergistic Workflow: From Fragment Hit to Cellular Probe
The true utility of 1-azido-4-bromo-2,3-dihydro-1H-indene is realized when its dual functionalities are used in a cohesive, multi-stage discovery campaign. This integrated approach allows a research team to progress seamlessly from an initial, structurally-validated fragment hit to a potent lead compound, and finally to a chemical probe for target validation in a cellular context.
Caption: Integrated drug discovery workflow enabled by the dual-functionality precursor.
Conclusion
1-Azido-4-bromo-2,3-dihydro-1H-indene is far more than a simple chemical building block; it is a strategically designed precursor that embodies key principles of modern drug discovery. Its sp³-rich privileged scaffold provides a favorable starting point for ligand design. The orthogonal functionalities of the bromo and azido groups enable a powerful and efficient progression from fragment-based hit finding to structure-guided lead optimization and finally to the creation of bespoke chemical probes for target validation. By providing researchers with pre-installed handles for both synthetic elaboration and bioorthogonal ligation, this compound can significantly reduce synthetic overhead and accelerate the entire discovery pipeline.
AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
Schiebel, J., et al. (2016). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. PLoS ONE, 11(4), e0154023. [Link]
Li, B., et al. (2020). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 25(18), 4296. [Link]
Lin, H.-C., & Lo, Y.-K. (2024). Azidoindolines—From Synthesis to Application: A Review. Molecules, 29(14), 3354. [Link]
Royal Melbourne Institute of Technology. (2024, November 23). The utility of organic azides and amine derivatives in medicinal chemistry. [Link]
Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Accounts of chemical research, 44(9), 666–676. [Link]
Guedria, M., & Drouin, M. (2021). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Molecules, 26(15), 4640. [Link]
Shieh, P., & Bertozzi, C. R. (2014). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Methods in cell biology, 123, 21–44. [Link]
Martínez, A. G., et al. (2014). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Beilstein Journal of Organic Chemistry, 10, 2768-2775. [Link]
Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry. Nature Chemical Biology, 7(9), 558-562. [Link]
Dilly, S., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5980. [Link]
Vrije Universiteit Amsterdam. (2023, June 30). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. [Link]
Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244340. [Link]
Cambridge Crystallographic Data Centre. (n.d.). Fragment-based drug discovery: opportunities for organic synthesis. [Link]
Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
Erlanson, D. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17820–17846. [Link]
ResearchGate. (2026, February 4). Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine. [Link]
Wang, W., et al. (2016). Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling procedure. ARKIVOC, 2016(4), 306-327. [Link]
International Journal of Scientific Research & Technology. (2026, March 7). Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. [Link]
Hou, X., et al. (2022). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Pharmaceuticals, 15(11), 1332. [Link]
Dolusic, E., et al. (2017). Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. Journal of Medicinal Chemistry, 60(23), 9617-9629. [Link]
Rauf, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4380. [Link]
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Application Notes and Protocols for the Synthesis of Indane-Fused Triazoles from 1-Azido-4-bromo-2,3-dihydro-1H-indene
Introduction: The Significance of Indane-Fuzed Triazoles in Modern Drug Discovery The fusion of indane and triazole moieties creates a molecular scaffold of significant interest in medicinal chemistry and drug developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Indane-Fuzed Triazoles in Modern Drug Discovery
The fusion of indane and triazole moieties creates a molecular scaffold of significant interest in medicinal chemistry and drug development. The indane core, a bicyclic hydrocarbon, is a prevalent structural motif in numerous biologically active compounds and natural products, often imparting favorable pharmacokinetic properties. The 1,2,3-triazole ring, readily accessible through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," serves as a versatile and stable linker.[1][2] This five-membered heterocycle is not merely a passive linker; it can engage in hydrogen bonding and dipole-dipole interactions, contributing to the overall binding affinity of a molecule to its biological target.
The strategic combination of these two pharmacophores can lead to novel molecular architectures with potential therapeutic applications across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders. The presence of a bromine atom on the indane ring of the starting material, 1-azido-4-bromo-2,3-dihydro-1H-indene, offers a valuable handle for post-cycloaddition modifications. This allows for the late-stage diversification of the triazole products through powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the exploration of a broad chemical space to optimize biological activity.[3][4]
This guide provides a comprehensive overview and detailed protocols for the synthesis of indane-fused triazoles, starting from the preparation of the key azide intermediate to its subsequent cycloaddition and further functionalization. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors in this promising area of chemical biology.
Synthetic Strategy: A Two-Pronged Approach
The overall synthetic strategy is divided into two main parts:
Synthesis of the Key Intermediate: 1-Azido-4-bromo-2,3-dihydro-1H-indene. This is achieved through a classical diazotization of the corresponding primary amine, 4-bromo-2,3-dihydro-1H-inden-1-amine, followed by a Sandmeyer-type reaction with sodium azide.[5][6]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The synthesized azide is then reacted with a variety of terminal alkynes to generate the desired 1,4-disubstituted indane-fused triazoles.[1]
Post-Synthetic Modification via Suzuki-Miyaura Coupling. The bromo-substituent on the indane ring serves as a versatile handle for the introduction of various aryl and heteroaryl groups, demonstrating the potential for library synthesis.[3]
Part 1: Synthesis of 1-Azido-4-bromo-2,3-dihydro-1H-indene
This protocol outlines the conversion of the commercially available 4-bromo-2,3-dihydro-1H-inden-1-amine to the corresponding azide. The reaction proceeds via the formation of a diazonium salt, which is then displaced by the azide anion.[7][8]
Experimental Protocol: Diazotization and Azidation
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Deionized water
Ice
Instrumentation:
Magnetic stirrer with a stir bar
Round-bottom flasks
Dropping funnel
Beakers
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Step-by-Step Procedure:
Diazotization:
In a 100 mL round-bottom flask, suspend 4-bromo-2,3-dihydro-1H-inden-1-amine (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
Add the sodium nitrite solution dropwise to the amine suspension over 15-20 minutes, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be tested for using starch-iodide paper.
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Azidation:
In a separate beaker, dissolve sodium azide (1.5 eq) in water.
Cool the sodium azide solution to 0-5 °C in an ice-water bath.
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas evolution will be observed.
Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
Work-up and Purification:
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-azido-4-bromo-2,3-dihydro-1H-indene.
The crude product can be purified by flash column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
Low Temperature (0-5 °C): Diazonium salts are generally unstable at higher temperatures and can decompose.[7] Maintaining a low temperature throughout the diazotization and azidation steps is crucial for maximizing the yield and minimizing side reactions.
Acidic Conditions: The presence of a strong acid like HCl is necessary for the in-situ generation of nitrous acid from sodium nitrite, which is the key reagent for diazotization.[9]
Sodium Azide Excess: A slight excess of sodium azide is used to ensure complete conversion of the diazonium salt to the desired azide product.
Part 2: Synthesis of Indane-Fused Triazoles via CuAAC
This section details the copper(I)-catalyzed cycloaddition of 1-azido-4-bromo-2,3-dihydro-1H-indene with various terminal alkynes. The use of copper(II) sulfate in conjunction with a reducing agent, sodium ascorbate, is a common and convenient method for generating the active Cu(I) catalyst in situ.[10][11]
In a vial or round-bottom flask, dissolve 1-azido-4-bromo-2,3-dihydro-1H-indene (1.0 eq) and the terminal alkyne (1.1-1.2 eq) in a 1:1 mixture of tert-butanol and water.
In a separate small vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water.
In another small vial, prepare a solution of copper(II) sulfate pentahydrate (0.05-0.1 eq) in water.
Cycloaddition Reaction:
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-24 hours.
Work-up and Purification:
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).
Combine the organic layers and wash with saturated aqueous ammonium chloride solution (to remove copper salts), followed by brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure indane-fused triazole.
The synthesized triazoles can be characterized by standard spectroscopic methods.[12][13]
¹H NMR: Expect a characteristic singlet for the triazole proton (C5-H) typically in the range of δ 7.5-8.5 ppm.[14]
¹³C NMR: The C4 and C5 carbons of the triazole ring will have distinct chemical shifts.[14]
Mass Spectrometry: To confirm the molecular weight of the product.
Part 3: Post-Synthetic Modification via Suzuki-Miyaura Coupling
The bromo-substituent on the indane-fused triazole serves as a key functional handle for diversification. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[15]
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
1,4-Dioxane or Toluene
Deionized water
Ethyl acetate
Brine
Instrumentation:
Magnetic stirrer with a stir bar and a reflux condenser
Schlenk flask or sealed tube
Inert atmosphere (Nitrogen or Argon) setup
Standard laboratory glassware
Step-by-Step Procedure:
Reaction Setup:
To a Schlenk flask or sealed tube, add the bromo-indane-triazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., PPh₃, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
Coupling Reaction:
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC. Reaction times can vary from 4 to 24 hours.
Work-up and Purification:
Cool the reaction mixture to room temperature and dilute with water.
Extract the product with ethyl acetate (3 x 30 mL).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Visualization of Workflows
Overall Synthetic Workflow
Caption: Overall synthetic workflow for indane-fused triazoles.
Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Mechanism of CuAAC and in situ catalyst generation.
Conclusion and Future Outlook
The synthetic routes detailed in this guide provide a robust framework for the preparation and diversification of indane-fused triazoles. The reliability of the diazotization-azidation sequence, coupled with the efficiency of the CuAAC reaction, makes this class of compounds readily accessible. Furthermore, the strategic placement of a bromine atom opens up a vast chemical space for exploration through post-synthetic modifications like the Suzuki-Miyaura coupling. This enables the fine-tuning of physicochemical and pharmacological properties, which is a cornerstone of modern drug discovery. The protocols presented here are intended to empower researchers to synthesize novel indane-fused triazoles for screening in various biological assays, ultimately contributing to the development of new therapeutic agents.
References
Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. (2021). In NMR Spectroscopy in the Undergraduate Curriculum. ACS Symposium Series. [Link]
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society. [Link]
15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. (n.d.). Royal Society of Chemistry. [Link]
Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using. (2013). Asian Journal of Chemistry, 25(1), 483-486. [Link]
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology. [Link]
Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (2021). Molecules, 26(21), 6433. [Link]
Triazole-Based Monophosphines for Suzuki−Miyaura Coupling and Amination Reactions of Aryl Chlorides. (2005). Organic Letters, 7(21), 4681-4683. [Link]
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics, 41(15), 1936-1949. [Link]
Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. (2023). Frontiers in Chemistry, 11, 1245455. [Link]
The Suzuki coupling reaction of aryl bromides with phenylboronic acid... (n.d.). ResearchGate. [Link]
Expeditious synthesis of 1-aminoindane derivatives achieved by[12][16]-hydride shift mediated C(sp3)–H bond functionalization. (2018). Chemical Communications, 54(59), 8235-8238. [Link]
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022). Amazon AWS. [Link]
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). Chemical Society Reviews, 39(4), 1302-1315. [Link]
Palladium-Catalyzed Suzuki-Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. (2024). The Journal of Organic Chemistry. [Link]
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
Application Note: Orthogonal Palladium-Catalyzed Functionalization of 1-Azido-4-bromo-2,3-dihydro-1H-indene
Executive Summary The molecule 1-azido-4-bromo-2,3-dihydro-1H-indene (CAS 2379945-90-9) is a highly versatile, bifunctional building block utilized in advanced drug discovery and materials science[1]. Featuring a rigid i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The molecule 1-azido-4-bromo-2,3-dihydro-1H-indene (CAS 2379945-90-9) is a highly versatile, bifunctional building block utilized in advanced drug discovery and materials science[1]. Featuring a rigid indane core, an aliphatic azide at the C1 position, and an aromatic bromide at the C4 position, it offers two distinct handles for orthogonal functionalization.
This application note details the precise methodologies required to perform Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on the aryl bromide moiety while strictly preserving the highly reactive azide group. By avoiding common catalytic pitfalls, researchers can achieve high-yielding C–C bond formations without compromising downstream Click chemistry capabilities.
Mechanistic Insights & Causality: The Ligand Dilemma
When functionalizing azide-containing aryl halides, the choice of the palladium ligand is the single most critical parameter.
The Pitfall (Staudinger Reduction):
Standard palladium cross-coupling protocols heavily rely on phosphine ligands (e.g.,
Pd(PPh3)4
or
Pd(OAc)2
with XPhos/SPhos). However, phosphines are highly nucleophilic and readily react with aliphatic azides at room temperature to form iminophosphoranes via the Staudinger reaction. Subjecting 1-azido-4-bromoindane to phosphine-based palladium catalysis will inevitably destroy the azide handle, leading to complex mixtures and near-zero yields of the desired bifunctional product.
The Solution (NHC Catalysis):
To achieve true orthogonal reactivity, phosphine-free conditions are mandatory. N-Heterocyclic Carbenes (NHCs), such as the IPr ligand in the Pd-PEPPSI-IPr precatalyst, provide immense electron density to the palladium center, facilitating rapid oxidative addition into the C–Br bond[2]. Crucially, NHCs are completely inert toward azides. Furthermore, because 1-azido-4-bromoindane possesses a potentially sensitive benzylic stereocenter at C1, the use of mild bases (e.g.,
K3PO4
) at moderate temperatures (60 °C) prevents base-promoted E2 elimination and racemization[3].
Caption: Ligand-dependent orthogonal reactivity pathways for 1-azido-4-bromoindane functionalization.
Quantitative Data: Catalyst Optimization
The following table summarizes the optimization of Suzuki-Miyaura coupling between 1-azido-4-bromoindane and phenylboronic acid. The data empirically validates the necessity of NHC ligands over traditional phosphines.
Catalyst System
Ligand Class
Temp (°C)
Ar–Br Conversion (%)
Azide Survival (%)
Isolated Yield (%)
Pd(PPh3)4
Phosphine
80
>99
<5
0 (Staudinger)
Pd(OAc)2
/ SPhos
Phosphine
80
>99
12
8
Pd(dppf)Cl2
Bidentate Phosphine
60
85
40
35
Pd-PEPPSI-IPr
NHC (IPr)
60
>95
>95
92
Experimental Protocols (Self-Validating Workflow)
The following two-step workflow is designed to be self-validating. Protocol A executes the C–C bond formation, while Protocol B (a downstream Click reaction) serves as chemical proof that the azide moiety remained structurally intact during palladium catalysis.
Protocol A: NHC-Catalyzed Suzuki-Miyaura Coupling
Objective: Couple an arylboronic acid to the C4 position while preserving the C1 azide.
Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid,
K3PO4
, and Pd-PEPPSI-IPr.
Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon three times.
Solvent & Substrate Addition: Dissolve 1-azido-4-bromoindane in the degassed 1,4-Dioxane/
H2O
mixture. Inject this solution into the Schlenk tube via syringe.
Reaction: Transfer the sealed tube to a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 4 hours. Note: Do not exceed 60 °C to prevent thermal degradation of the azide.
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with distilled water (2 × 10 mL) and brine (10 mL).
Purification: Dry the organic layer over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the cross-coupled azido-indane.
Protocol B: Downstream Validation via CuAAC (Click Chemistry)
Objective: Confirm azide integrity by synthesizing a 1,2,3-triazole derivative.
Step-by-Step Methodology:
Dissolve the purified product from Protocol A (0.5 mmol) and phenylacetylene (0.6 mmol) in a 1:1 mixture of tert-butanol and water (4.0 mL).
Add
CuSO4⋅5H2O
(5 mol%) followed by sodium ascorbate (10 mol%, freshly prepared aqueous solution).
Stir at room temperature for 2 hours. The formation of a white precipitate indicates successful triazole formation.
Filter the precipitate, wash with cold water, and dry in vacuo. Quantitative conversion confirms the absolute preservation of the azide during the preceding Pd-catalyzed step.
Catalytic Cycle Visualization
Caption: Catalytic cycle of Pd-NHC mediated Suzuki-Miyaura coupling preserving the azide moiety.
Conclusion & Best Practices
The functionalization of 1-azido-4-bromo-2,3-dihydro-1H-indene highlights a fundamental principle in modern organometallic chemistry: ligand-controlled chemoselectivity . By deliberately excluding phosphine ligands, researchers bypass the Staudinger reduction entirely. Utilizing robust NHC-palladium complexes (like Pd-PEPPSI-IPr) alongside mild bases ensures that the C4-bromide is smoothly cross-coupled while the C1-azide remains pristine for subsequent bioorthogonal or materials-science applications.
Technical Support Center: Troubleshooting Cross-Coupling of 1-Azido-4-bromo-2,3-dihydro-1H-indene
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the protodehalogenation (deb...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the protodehalogenation (debromination) of 1-azido-4-bromo-2,3-dihydro-1H-indene during palladium-catalyzed cross-coupling workflows.
This guide bypasses generic advice to address the highly specific stereoelectronic conflicts inherent to azido-aryl bromides, providing you with field-proven, self-validating methodologies to rescue your synthetic route.
Diagnostic FAQ: Understanding the Failure Mode
Q: Why is my cross-coupling reaction yielding predominantly 1-azido-2,3-dihydro-1H-indene (debrominated starting material) instead of the desired product?A: The primary culprit is a fundamental chemical incompatibility between the azide moiety on your indene substrate and standard phosphine ligands (e.g., PPh
3
, XPhos, SPhos). Under standard catalytic conditions, the azide rapidly undergoes a Staudinger reaction with the phosphine ligand, forming a phosphazide intermediate that extrudes nitrogen gas to become a stable aza-ylide 1. This parasitic side reaction strips the palladium catalyst of its ligands. The resulting "bare" or under-ligated palladium species is highly active for off-cycle hydrodehalogenation, favoring the formation of debrominated side products over the desired transmetalation step 2.
Q: If I am not adding a reducing agent, where is the hydride coming from to cause protodehalogenation?A: Once the palladium catalyst is stripped of its phosphine ligands, it readily coordinates with adventitious hydride donors in the reaction mixture. The Pd-H species responsible for reductive debromination typically arises from three sources:
Solvents: Alcohols (e.g., ethanol) and cyclic ethers (e.g., THF, dioxane) can undergo
β
-hydride elimination when coordinated to the highly electrophilic, unligated Pd(II) center 3.
Bases: Strong, nucleophilic bases or amine bases (e.g., Et
3
N) can act as hydride donors, promoting the formation of the Pd-H intermediate .
Coupling Partners: Alkyl boronic acids or esters containing
β
-hydrogens can undergo premature
β
-hydride elimination prior to reductive elimination 3.
Q: How can I redesign my experiment to prevent this?A: You must bypass the Staudinger reaction entirely by utilizing phosphine-free catalysis . N-Heterocyclic Carbenes (NHCs), such as PEPPSI-IPr, provide strong
σ
-donation to stabilize the palladium center but are sterically and electronically inert toward azides. Furthermore, switching to a strictly aprotic solvent (e.g., toluene) and a mild inorganic base (e.g., K
3
PO
4
) will eliminate the most common environmental hydride sources []().
Mechanistic Pathway Analysis
To effectively troubleshoot, you must visualize the competing pathways in your reaction flask. The diagrams below illustrate how ligand selection dictates the fate of your aryl bromide.
Mechanistic divergence: Phosphine depletion via Staudinger reaction vs. successful NHC-Pd coupling.
Catalytic cycle of protodehalogenation driven by adventitious hydrides on unligated Palladium.
Quantitative Condition Matrix
The table below summarizes the expected outcomes when coupling 1-azido-4-bromo-2,3-dihydro-1H-indene under various catalytic environments. Note the direct correlation between phosphine presence, ethereal solvents, and catastrophic debromination.
This protocol is engineered as a self-validating system. It utilizes PEPPSI-IPr to bypass ligand destruction and anhydrous conditions to prevent protodehalogenation. Built-in validation checks ensure that if a failure occurs, the root cause is immediately isolated.
Objective: Couple 1-azido-4-bromo-2,3-dihydro-1H-indene with an arylboronic acid while suppressing protodehalogenation.
Step 1: Reagent and Catalyst Preparation (The "Ligand Integrity" Check)
Action: In an argon-filled glovebox, weigh 1-azido-4-bromo-2,3-dihydro-1H-indene (1.0 equiv), the desired arylboronic acid (1.5 equiv), anhydrous Cs
2
CO
3
(2.0 equiv), and PEPPSI-IPr catalyst (3 mol%).
Causality: PEPPSI-IPr is an NHC-palladium complex that does not contain phosphines, rendering it completely immune to Staudinger degradation by the azide substrate. Cs
2
CO
3
is chosen over alkoxide bases to prevent alkoxide-driven
β
-hydride elimination.
Validation Check: Run a micro-aliquot of the azide starting material with the catalyst in an NMR tube. The absence of aza-ylide formation (no shift in the azide IR stretch or NMR profile) validates the inertness of the NHC ligand toward your specific substrate.
Step 2: Solvent Selection and Degassing (The "Hydride Exclusion" Check)
Action: Suspend the reagents in anhydrous, thoroughly degassed Toluene (0.2 M relative to the aryl bromide). Strictly avoid THF, dioxane, or alcohols.
Causality: Toluene lacks
β
-hydrogens, completely removing the solvent as a potential hydride donor for Pd-H formation.
Validation Check: To definitively prove the absence of solvent-derived hydrides, a parallel control reaction can be run in Toluene-
d8
. If trace debrominated indene is observed via GC-MS but lacks deuterium incorporation, the solvent is successfully validated as non-contributing to the debromination pathway 3.
Step 3: Thermal Activation and Reaction Execution
Action: Seal the reaction vessel and heat to 80 °C for 12 hours under vigorous stirring.
Causality: 80 °C provides sufficient thermal energy to activate the PEPPSI-IPr precatalyst (via dissociation of the 3-chloropyridine "throw-away" ligand) while remaining safely below the thermal decomposition threshold of the organic azide.
Validation Check: Monitor the reaction via LC-MS at the 2-hour mark. The appearance of the cross-coupled mass peak without the [M-Br+H] (debrominated) mass peak validates that the oxidative addition complex is successfully entering the transmetalation cycle rather than the reductive elimination cycle.
Step 4: Quench and Purification
Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.
Causality: Rapid removal of the active catalyst prevents post-reaction degradation or late-stage azide reduction during workup.
Technical Support Center: Overcoming Steric Hindrance in 1-Azido-4-Bromo-2,3-Dihydro-1H-Indene Click Reactions
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-azido-4-bromo-2,3-dihydro-1H-indene (CAS 2379945-90-9)[1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-azido-4-bromo-2,3-dihydro-1H-indene (CAS 2379945-90-9)[1]. As a secondary azide situated on a rigid bicyclic indane ring, this molecule presents unique steric challenges during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Below, you will find causality-driven troubleshooting guides, optimized protocols, and visual workflows to ensure high-yielding bioconjugation or small-molecule synthesis.
Troubleshooting Guide & FAQs
Q1: Why is my CuAAC reaction with 1-azido-4-bromo-2,3-dihydro-1H-indene stalling at 30-40% conversion?A1: The stalling is a direct consequence of the activation energy barrier imposed by the indane ring. In the standard CuAAC mechanism, the rate-limiting step for hindered substrates is the coordination of the azide to the copper-acetylide complex to form the 6-membered Cu(III) metallacycle[2]. The rigid, bulky nature of the secondary indane azide restricts conformational freedom, significantly slowing down this coordination[3]. When the primary reaction is slow, competing side reactions (like catalyst degradation or alkyne homocoupling) outpace triazole formation.
Q2: My reaction mixture turns green/blue after 2 hours, and I see a lot of alkyne homocoupling (Glaser coupling). How do I prevent this?A2: A green or blue shift indicates the oxidation of your active Cu(I) catalyst to inactive Cu(II)[4]. Because the steric hindrance of 1-azido-4-bromo-2,3-dihydro-1H-indene prolongs the reaction time, the catalyst is exposed to dissolved oxygen for longer periods. Oxygen, combined with Cu(I) and ascorbate, creates a Fenton-like cycle that generates reactive oxygen species (ROS) and promotes Glaser coupling[5].
Solution: You must establish a self-validating, oxygen-free system. Degas all solvents via sparging or freeze-pump-thaw cycles. Increase your sodium ascorbate loading to 10 equivalents relative to copper, and utilize a highly protective ligand like BTTAA.
Q3: Which ligand should I use to overcome the steric bottleneck? Is standard TBTA sufficient?A3: TBTA is generally insufficient for highly hindered secondary azides because of its poor solubility and moderate acceleration rate. You should switch to BTTAA (2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acid) or THPTA [4]. BTTAA is superior because its tert-butyl groups and flexible acetic acid arm provide optimal electronic stabilization to the Cu(I) center, accelerating the reaction rate while shielding the metal from oxidative degradation[5].
Q4: Can I bypass the copper catalyst entirely and use SPAAC for this molecule?A4: Yes, but with caveats. SPAAC relies on the relief of ring strain in cycloalkynes (e.g., DIBO, DBCO) to drive the reaction without copper[6]. However, SPAAC is highly sensitive to steric hindrance because the bulky cyclooctyne must physically approach the hindered indane azide[7]. If you use SPAAC, avoid highly congested alkynes like ADIBO. Instead, opt for less sterically demanding strained alkynes like BCN (Bicyclo[6.1.0]nonyne) or sDIBO, and be prepared for longer incubation times (up to 24-48 hours) or the need for mild heating (37°C)[7].
Mechanistic Workflows & Logic
To effectively troubleshoot, it is critical to understand where the reaction fails. The following diagrams map out the troubleshooting logic and the specific mechanistic bottleneck.
Figure 1: Diagnostic troubleshooting logic for hindered CuAAC reactions.
Figure 2: CuAAC catalytic cycle highlighting the steric bottleneck at the azide coordination step.
Ligand Selection Data
Choosing the correct ligand is the most critical variable when dealing with the rigid indane ring. The table below summarizes the quantitative and qualitative performance of common CuAAC ligands when applied to sterically hindered secondary azides.
This protocol is engineered as a self-validating system. By pre-forming the Cu-ligand complex and utilizing a specific stoichiometric ratio, you ensure maximum catalyst stability against the prolonged reaction times required by 1-azido-4-bromo-2,3-dihydro-1H-indene[8].
Reagents Required:
Azide: 1-azido-4-bromo-2,3-dihydro-1H-indene (100 mM stock in DMSO)
Alkyne: Terminal alkyne partner (100 mM stock in DMSO)
Catalyst: CuSO₄·5H₂O (50 mM stock in degassed Milli-Q water)
Ligand: BTTAA (100 mM stock in degassed Milli-Q water)
Reductant: Sodium Ascorbate (NaAsc) (Freshly prepared 500 mM stock in degassed Milli-Q water)
Solvent: Degassed DMSO / Water (1:1 v/v) or appropriate buffer (pH 7.0–7.4). Note: Avoid Tris buffer as it competitively binds copper[8].
Step-by-Step Methodology:
Solvent Preparation (Critical): Degas the reaction solvent (DMSO/Water) by bubbling with Argon or Nitrogen gas for at least 15 minutes prior to use.
Catalyst Pre-complexation: In a separate microcentrifuge tube, mix the CuSO₄ stock and the BTTAA stock at a 1:2 molar ratio (e.g., 10 µL of 50 mM CuSO₄ + 10 µL of 100 mM BTTAA). Incubate at room temperature for 5 minutes. Causality: Pre-complexing prevents the free copper from immediately reacting with ascorbate to form ROS or insoluble aggregates[8].
Substrate Addition: In the main reaction vessel, add the degassed solvent. Add the alkyne (final concentration 1 mM) and the 1-azido-4-bromo-2,3-dihydro-1H-indene (final concentration 1.2 mM). Note: A slight excess of the hindered azide drives the equilibrium forward.
Catalyst Addition: Add the pre-formed Cu-BTTAA complex to the main reaction vessel to achieve a final copper concentration of 100 µM (10 mol% relative to the alkyne).
Initiation: Add the freshly prepared Sodium Ascorbate to a final concentration of 1 mM (10 equivalents relative to copper). The solution should remain clear or slightly yellow. If it turns brown or green, oxidation has occurred.
Incubation: Purge the headspace of the reaction vessel with Argon, seal tightly, and incubate at 40°C–45°C with continuous agitation for 4 to 12 hours. Causality: Mild thermal energy provides the necessary kinetic boost to overcome the steric activation barrier without degrading the biomolecules or substrates[8].
Validation: Monitor the reaction via LC-MS or HPLC. The presence of the 1,4-triazole mass without the corresponding Glaser coupling mass confirms a successful, sterically-overcome click reaction.
References
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine
Source: PMC / NIH
URL:[Link]
Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews
Source: ACS Publications
URL:[Link]
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids
Source: ePrints Soton / Chemical Reviews
URL:[Link]
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes
Source: ACS Publications
URL:[Link]
Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloaddition
Source: D-NB.info
URL:[Link]
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation
Source: PMC / NIH
URL:[Link]
A Comparative Guide to Click Chemistry Reactivity: Benzyl Azide vs. a Structurally Constrained Analog, 1-azido-4-bromo-2,3-dihydro-1H-indene
For researchers, scientists, and drug development professionals, the ability to efficiently and selectively conjugate molecules is a cornerstone of innovation. "Click chemistry," particularly the Copper(I)-Catalyzed Azid...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the ability to efficiently and selectively conjugate molecules is a cornerstone of innovation. "Click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides a powerful toolkit for this purpose.[1][2] The choice of azide is a critical parameter that dictates reaction kinetics and efficiency. This guide provides an in-depth comparison between the well-established reactivity of benzyl azide and the predicted performance of a structurally constrained and electronically modified analog, 1-azido-4-bromo-2,3-dihydro-1H-indene.
While extensive kinetic data exists for benzyl azide, a common workhorse in click chemistry, literature on 1-azido-4-bromo-2,3-dihydro-1H-indene is sparse. Therefore, this guide will establish a robust baseline using known data for benzyl azide and, from fundamental principles of physical organic chemistry, build a predictive model for the reactivity of its constrained counterpart. We will explore how conformational rigidity and electronic effects are hypothesized to modulate click reaction performance, and we will propose a clear experimental framework to validate these predictions.
Section 1: The Benzyl Azide Benchmark: A Reactivity Profile
Benzyl azide is a foundational reagent in click chemistry due to its synthetic accessibility and reliable performance.[3] Its reactivity has been extensively characterized in both major classes of azide-alkyne cycloadditions.
The CuAAC reaction is prized for its speed, high yield, and exceptional regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole.[4][5] The reaction rate is dramatically accelerated by a copper(I) catalyst, often generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate.[6] The kinetics are significantly influenced by the electronic nature of the alkyne partner. Electron-withdrawing groups on the alkyne generally accelerate the reaction.[7]
Table 1: Activation Energies for CuAAC of Benzyl Azide with Various Alkynes [7]
As the data indicates, the activation energy, and thus the reaction rate, is highly dependent on the alkyne's substituents. The low activation energy with the electron-deficient 4-nitrophenylacetylene highlights the rapid kinetics achievable with benzyl azide under optimized conditions.[7]
For applications where copper toxicity is a concern, such as in living systems, SPAAC offers a metal-free alternative.[8] This reaction relies on the release of ring strain from a cyclooctyne to drive the cycloaddition forward.[9] The choice of strained alkyne is the primary determinant of the reaction rate.
Table 2: Second-Order Rate Constants for SPAAC of Benzyl Azide with Various Strained Alkynes [10]
The data shows a wide range of reactivities, with dibenzocyclooctyne (DIBO) and dibenzoazacyclooctyne (DIBAC) derivatives reacting significantly faster with benzyl azide than less strained systems.[9][10]
Section 2: Structural Analysis: Benzyl Azide vs. 1-Azido-4-bromo-2,3-dihydro-1H-indene
To understand the potential differences in reactivity, we must first compare the structures of the two azides.
Caption: Key structural features of the two azides.
Two key features distinguish the indene azide from the standard benzyl azide:
Conformational Rigidity: The benzyl group of benzyl azide is freely rotating. In contrast, the azido group in the indene analog is attached to a five-membered ring fused to the benzene ring. This severely restricts its conformational freedom, holding the azide in a more defined spatial orientation relative to the aromatic ring.
Electronic Perturbation: The bromine atom at the 4-position of the indene ring is an electron-withdrawing group. This will alter the electron density of the aromatic system and, through inductive and resonance effects, influence the electronic character of the benzylic carbon and the attached azide group.
Section 3: Predicted Reactivity Profile of 1-Azido-4-bromo-2,3-dihydro-1H-indene
Based on established mechanistic principles, we can formulate hypotheses about how these structural differences will impact reactivity in both CuAAC and SPAAC.
Hypothesis 1: Electronic Effects will Enhance CuAAC Reactivity
In the CuAAC mechanism, the azide acts as a nucleophile attacking the copper-acetylide complex. The reactivity of alkyl and benzyl azides is known to be influenced by the electronic properties of their substituents. Studies have shown that azides with electron-withdrawing groups exhibit faster reaction rates in CuAAC.[11] This is attributed to a lowering of the azide's LUMO energy, facilitating the interaction with the alkyne's HOMO.
The bromine atom on the indene ring is moderately electron-withdrawing. Therefore, it is predicted that 1-azido-4-bromo-2,3-dihydro-1H-indene will exhibit a faster reaction rate in CuAAC compared to unsubstituted benzyl azide . This effect is expected to be modest but measurable.
Hypothesis 2: Steric and Strain Effects May Have Competing Influences
The impact of the rigid indene scaffold is more complex to predict and may differ between CuAAC and SPAAC.
In CuAAC: The constrained geometry could present a steric barrier, hindering the approach of the azide to the bulky copper-acetylide complex. This would slow the reaction. Conversely, the reduction in conformational entropy (by locking the molecule into a more "reactive" conformation) could lower the activation energy. The net effect is uncertain without experimental data.
In SPAAC: The transition state of a SPAAC reaction involves significant distortion of both the azide and the cyclooctyne.[12] The rigid framework of the indene azide might resist the necessary bending and distortion required to reach the transition state, leading to a higher activation barrier and a slower reaction rate compared to the more flexible benzyl azide . However, the precise geometry of the transition state for different cyclooctynes varies, so the magnitude of this effect could be alkyne-dependent.
Section 4: Proposed Experimental Validation
To move from prediction to fact, a systematic kinetic analysis is required. The following protocol outlines a self-validating system for comparing the reactivity of the two azides.
Experimental Protocol: Comparative Kinetic Analysis via ¹H NMR
This protocol uses pseudo-first-order conditions to simplify the rate law, allowing for a direct comparison of the second-order rate constants.
Materials:
Benzyl azide
1-azido-4-bromo-2,3-dihydro-1H-indene
Alkyne partner (e.g., phenylacetylene for CuAAC, BCN for SPAAC)
For CuAAC: CuSO₄·5H₂O, Sodium L-ascorbate, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
Deuterated solvent (e.g., DMSO-d₆)
Internal standard of known concentration (e.g., dimethyl sulfone)
NMR spectrometer
Procedure:
Stock Solution Preparation: Prepare stock solutions of each azide, the alkyne, and the internal standard in the chosen deuterated solvent at known concentrations. For CuAAC, also prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate.
Reaction Setup: In an NMR tube, combine the alkyne (in large excess, e.g., 10-20 equivalents) and the internal standard.
Initiation: Add the azide stock solution to the NMR tube to initiate the reaction. For CuAAC, add the CuSO₄/THPTA premix, followed by the sodium ascorbate solution to start the reaction.[6]
Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire spectra at regular time intervals. Monitor the disappearance of a characteristic azide reactant peak and/or the appearance of a characteristic triazole product peak.
Kinetic Analysis:
Integrate the reactant or product peak relative to the internal standard at each time point to determine its concentration.
Plot ln([Azide]t / [Azide]₀) versus time. The slope of this line will be -k_obs (the observed pseudo-first-order rate constant).
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Alkyne].
Comparison: Repeat the experiment under identical conditions for the second azide. A direct comparison of the calculated k₂ values will quantify the relative reactivity.
Caption: Workflow for the proposed comparative kinetic study.
Section 5: Summary and Practical Implications
This guide establishes the well-documented reactivity of benzyl azide as a benchmark and provides a theory-grounded predictive framework for the performance of 1-azido-4-bromo-2,3-dihydro-1H-indene.
Table 3: Summary of Known and Predicted Reactivity
Feature
Benzyl Azide (Known)
1-azido-4-bromo-2,3-dihydro-1H-indene (Predicted)
Rationale
CuAAC Reactivity
Robust baseline reactivity.
Faster
Electron-withdrawing bromo group enhances azide electrophilicity.
SPAAC Reactivity
Rate is highly dependent on cyclooctyne.
Slower
Conformational rigidity may increase the distortion energy required to reach the transition state.
| Structural Impact | Flexible, conformationally dynamic. | Rigid, provides defined spatial orientation. | Fused ring system limits bond rotation. |
For the practicing scientist, the choice between these azides would be application-dependent:
Benzyl Azide remains the go-to reagent for most standard applications where its well-understood kinetics and flexibility are sufficient.
1-azido-4-bromo-2,3-dihydro-1H-indene , should the predictions hold, could be a valuable tool for:
Accelerating CuAAC reactions without modifying the alkyne partner.
Introducing a rigid linker between two conjugates, which can be critical in applications like drug design or the study of protein-protein interactions where maintaining a specific distance and orientation is key.
Potentially serving as a slower, more controllable SPAAC reagent when rapid conjugation is undesirable.
Ultimately, the experimental validation proposed herein is crucial. By systematically comparing these two molecules, researchers can not only determine the precise reactivity of a novel azide but also deepen the collective understanding of how steric and electronic factors can be rationally tuned to optimize click chemistry for advanced applications.
References
Li, X., Jin, B., Guo, Z., Chu, S., & Peng, R. (2019). Thermodynamics and Kinetics of Click Reaction between Benzyl Azide and Different Alkynes by Microcalorimetry. Organic Process Research & Development, 24(2), 163–171. [Link]
Tantillo, D. J., & Houk, K. N. (2019). Strain and stereoelectronics in cycloalkyne click chemistry. Mendeleev Communications, 29(3), 237-248. Available at: [Link] (Note: This is a representative URL format, as the original link was a temporary redirect).
Daniel, B., & Anup, A. (2015). Metal Free Azide–Alkyne Click Reaction: Role of Substituents and Heavy Atom Tunneling. The Journal of Physical Chemistry A, 119(35), 9341-9349. [Link]
Tasdelen, M. A., & Yagci, Y. (2010). Structure–Reactivity Correlation in “Click” Chemistry: Substituent Effect on Azide Reactivity. Macromolecular Chemistry and Physics, 211(6), 696-701.
van Scherpenzeel, M., van der Linden, W. A., van Delft, F. L., & Bonger, K. M. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PLoS ONE, 7(10), e46139. [Link]
Pravda, L., et al. (2023). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. [Link]
Yamamoto, S., et al. (2024). Metal-free double azide addition to strained alkynes of an octadehydrodibenzo[13]annulene derivative with electron-withdrawing substituents. Beilstein Journal of Organic Chemistry, 20, 1483-1490. [Link]
Straet, S., et al. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2706-2728. [Link]
Yamabe, S., et al. (2019). Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. Journal of the American Chemical Society, 141(42), 16893-16903.
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]
Organic Chemistry Portal. Azide-Alkyne Cycloaddition. Available at: [Link]
Wang, D., & Wang, Q. (2022). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 27(19), 6296. [Link]
Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. International Journal of Nanomedicine, 10, 2033-2050. [Link]
Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. [Link]
IntechOpen. (2021). Role of Click Chemistry in Organic Synthesis. Available at: [Link]
Houk, K. N., et al. (2023). Click Organocatalysis: Acceleration of Azide–Alkyne Cycloadditions with Mutually Orthogonal Click Reactions. Journal of the American Chemical Society, 145(1), 137-145. [Link]
Gayen, F. R., et al. (2020). A ferrocene functionalized Schiff base containing Cu(II) complex: synthesis, characterization and parts-per-million level catalysis for azide alkyne cycloaddition. Dalton Transactions, 49(20), 6578-6586.
Organic Chemistry Portal. Synthesis of benzyl azides. Available at: [Link]
Yan, H., et al. (2016). Sidechain Metallopolymers with Precisely Controlled Structures: Synthesis and Application in Catalysis. Journal of the American Chemical Society, 138(49), 15981-15986.
G. S. C. Trovisco, P. J. S. S. (2012). Click chemistry reactions in medicinal chemistry: Applications of the 1,3-dipolar cycloaddition between azides and alkynes. Medicinal Chemistry, 8(6), 956-979.
Iris Biotech GmbH. Everything for - CLICK CHEMISTRY. Available at: [Link]
Chemie Brunschwig. Click chemistry reagents. Available at: [Link]
Schirmeister, T., et al. (2021). Click reactions and intramolecular condensation reactions on azido-adamantyl-functionalized tin sulfide clusters. Inorganic Chemistry Frontiers, 8(19), 4467-4476. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
HPLC Method Validation for 1-Azido-4-bromo-2,3-dihydro-1H-indene Purity: A Comparative Application Guide
1. The Analytical Challenge: Azide-Containing Halogenated Indanes
1-azido-4-bromo-2,3-dihydro-1H-indene (CAS 2379945-90-9) is a highly reactive, structurally complex intermediate utilized in advanced active pharmaceutical ingredient (API) synthesis and click chemistry[1]. Quantifying its purity presents a unique chromatographic challenge. Organic azides possess distinct dipole moments and are prone to thermal or photolytic degradation, while the bromo-indane backbone is highly hydrophobic[2]. Standard reversed-phase (RP) HPLC methods often fail to resolve the target API from critical process impurities, such as des-bromo analogs or halogenated positional isomers.
2. Chromatographic Causality: C18 vs. Phenyl-Hexyl Stationary Phases
As a Senior Application Scientist, selecting the correct stationary phase requires looking beyond simple hydrophobicity and understanding the molecular interactions at the silica surface.
Standard Alkyl (C18) Phases : C18 columns rely exclusively on dispersive (hydrophobic) forces. While they provide strong retention for the indene core, they lack the stereochemical and electronic selectivity required to resolve closely related halogenated isomers.
Phenyl-Hexyl Phases : Phenyl-hexyl columns incorporate a phenyl ring linked via a six-carbon spacer. This dual-mechanism phase provides baseline hydrophobicity alongside powerful
π−π
interactions. The electron-withdrawing bromine atom on the indene ring creates a localized electron deficiency (a
π
-hole). This electron-deficient region interacts strongly with the electron-rich phenyl phase, providing orthogonal selectivity that drastically improves the resolution (
Rs
) of structural analogs.
Table 1: Stationary Phase Performance Comparison
Chromatographic Parameter
Standard C18 (150 x 4.6 mm, 3 µm)
Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Mechanistic Causality
Retention Time (min)
8.4
10.2
Enhanced retention via combined hydrophobic and
π−π
interactions.
Resolution (
Rs
)
1.2 (Fails USP < 1.5)
2.8 (Passes)
Orthogonal selectivity for halogenated aromatic isomers.
Tailing Factor (
As
)
1.45
1.05
Superior surface deactivation and uniform binding kinetics.
Theoretical Plates (
N
)
8,500
14,200
Optimized mass transfer within the flexible hexyl spacer.
3. Self-Validating Experimental Protocol
Following the finalized ICH Q2(R2) guidelines on the Validation of Analytical Procedures (effective June 2024), a validation protocol must operate as a self-validating system[3][4]. Every step must inherently prove that the method is "fit for the intended purpose" across its lifecycle[5][6].
Caption: ICH Q2(R2) guided HPLC validation workflow for azide purity.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water. Causality: TFA acts as an ion-pairing agent and suppresses the ionization of residual acidic byproducts, ensuring sharp peak shapes[7].
Mobile Phase B: 100% Acetonitrile.
Chromatographic Conditions :
Flow Rate: 1.0 mL/min.
Gradient: 30% B to 80% B over 15 minutes.
Detection: UV at 215 nm. Causality: While azides generally have weak UV absorbance, the conjugated aromatic indene ring provides strong, reliable absorbance in the low-UV range[2].
Specificity (Forced Degradation) :
Subject 1.0 mg/mL samples of 1-azido-4-bromo-2,3-dihydro-1H-indene to 0.1N HCl, 0.1N NaOH, 3%
H2O2
, and thermal stress (60°C for 48h).
Self-Validation: Analyze using a Photodiode Array (PDA) detector. The method is proven specific only if the peak purity angle is strictly less than the peak purity threshold for the main peak, confirming no co-elution of degradants[6].
Accuracy and Precision :
Accuracy: Spike the API with known process impurities at 50%, 100%, and 150% of the specification limit. Calculate the percentage recovery.
Precision: Perform 6 replicate injections of the 100% standard solution to calculate system repeatability (%RSD)[4].
4. Quantitative Validation Data Synthesis
The following table summarizes the validation data for the optimized Phenyl-Hexyl method, demonstrating full compliance with ICH Q2(R2) criteria[5].
Table 2: ICH Q2(R2) Validation Results Summary
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity (Peak Purity)
Purity Angle < Purity Threshold
Angle: 0.12 < Threshold: 0.45
Pass
Linearity (
R2
)
≥0.999
(LOQ to 120% of spec)
0.9998
Pass
Accuracy (% Recovery)
98.0% - 102.0% across all levels
99.4% - 100.5%
Pass
Repeatability (%RSD)
≤2.0%
(n=6 injections)
0.45%
Pass
Intermediate Precision
≤2.0%
(Different analyst/day)
0.62%
Pass
5. Conclusion
For the purity assessment of 1-azido-4-bromo-2,3-dihydro-1H-indene, standard C18 columns fail to provide the necessary resolution for halogenated impurities. By transitioning to a Phenyl-Hexyl stationary phase, analysts can leverage
π−π
interactions to achieve baseline resolution. When coupled with a rigorous, self-validating protocol based on the latest ICH Q2(R2) guidelines, this method guarantees high-fidelity analytical data suitable for regulatory submissions and advanced chemical manufacturing.
References
Title : ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline | Source : qbdgroup.com | URL : 3
Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline | Source : europa.eu | URL : 4
Title : Validation of Analytical Procedures Q2(R2) - ICH | Source : ich.org | URL :5
Title : ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 | Source : europa.eu | URL : 6
Mass spectrometry fragmentation analysis of 1-azido-4-bromo-2,3-dihydro-1H-indene
An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 1-azido-4-bromo-2,3-dihydro-1H-indene: A Predictive and Comparative Approach For researchers and professionals in drug development and organic synthesi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 1-azido-4-bromo-2,3-dihydro-1H-indene: A Predictive and Comparative Approach
For researchers and professionals in drug development and organic synthesis, the unambiguous structural characterization of novel molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a structural fingerprint through fragmentation analysis. This guide offers a detailed examination of the predicted mass spectral fragmentation of 1-azido-4-bromo-2,3-dihydro-1H-indene, a molecule incorporating three distinct and chemically significant functional moieties: an aryl azide, an aryl bromide, and a dihydroindene core.
Due to the absence of published mass spectra for this specific compound, this guide will adopt a first-principles approach. By synthesizing established fragmentation rules for each functional group, we will construct a predictive fragmentation map. This analysis will be compared against the known behavior of simpler, analogous structures to provide a robust, scientifically grounded framework for researchers encountering this or similar molecular scaffolds.
Foundational Principles: Predicting Fragmentation from Structure
The fragmentation of 1-azido-4-bromo-2,3-dihydro-1H-indene under electron ionization (EI) is governed by the competing and sequential fragmentation pathways dictated by its constituent parts. Understanding these individual behaviors is key to interpreting the complete mass spectrum.
The Aryl Azide Moiety: The most characteristic fragmentation pathway for aryl azides is the facile loss of a neutral molecule of nitrogen (N₂), which corresponds to a loss of 28 Da.[1][2] This process is energetically favorable and typically results in a prominent [M-28]⁺ ion. The resulting species is a nitrene radical cation, which can undergo further rearrangement and fragmentation, such as the loss of hydrogen cyanide (HCN).[1]
The Aryl Bromide Moiety: The presence of a bromine atom imparts a highly distinctive isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, any bromine-containing fragment will appear as a pair of peaks (doublet) of almost equal intensity, separated by 2 m/z units (e.g., M⁺ and M+2).[3] A common fragmentation pathway is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br), a neutral loss of 79 or 81 Da.[3]
The Dihydroindene Core: The fragmentation of the indane skeleton is characteristic of substituted aromatic compounds and bicyclic systems. Common pathways include benzylic cleavage and the loss of small, stable neutral molecules like ethylene (C₂H₄) from the five-membered ring. The specific fragmentation is heavily influenced by the position and nature of substituents.
Experimental Design: A Protocol for Analysis
To ensure the acquisition of high-quality, reproducible data, a well-defined experimental protocol is essential. The following outlines a standard procedure for the analysis of 1-azido-4-bromo-2,3-dihydro-1H-indene using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.
Workflow for Fragmentation Analysis
Caption: Workflow for GC-MS analysis of the target compound.
Detailed Step-by-Step Methodology
Sample Preparation:
Accurately weigh approximately 1 mg of 1-azido-4-bromo-2,3-dihydro-1H-indene.
Dissolve the sample in 1 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate, to create a 1 mg/mL stock solution.
Perform serial dilutions as necessary to achieve a final concentration appropriate for the instrument's sensitivity (typically in the low µg/mL range).
Instrument Parameters (Typical):
Gas Chromatograph (GC):
Injector Temperature: 250 °C.
Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometer (MS):
Ion Source: Electron Ionization (EI).
Ion Source Temperature: 200 °C. Rationale: It is crucial to maintain a source temperature low enough to prevent thermal decomposition of the azide moiety prior to ionization, as aryl azides can be thermally labile.[1]
Electron Energy: 70 eV. Rationale: This is the standard energy for EI, which induces reproducible fragmentation patterns and allows for comparison with library spectra.
Mass Range: m/z 40-400.
Scan Rate: 2 scans/second.
Data Analysis:
Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).
Extract the mass spectrum for this peak.
Identify the molecular ion (M⁺) and its corresponding M+2 peak to confirm the presence of bromine.
Identify all major fragment ions and calculate the neutral losses from the molecular ion.
Propose structures for the major fragments and rationalize their formation.
Predicted Fragmentation Pathway of 1-azido-4-bromo-2,3-dihydro-1H-indene
The molecular formula is C₉H₈BrN₃. The nominal molecular weight is 237 u for ⁷⁹Br and 239 u for ⁸¹Br. The EI-MS spectrum is predicted to be dominated by pathways initiated by the loss of N₂.
Caption: Predicted primary fragmentation pathways for the title compound.
Primary Fragmentation Events:
Loss of N₂ (Base Peak): The most probable initial fragmentation is the expulsion of a neutral nitrogen molecule from the azide group. This will lead to the base peak in the spectrum.
M⁺ (m/z 237/239) → [C₉H₈BrN]⁺ (m/z 209/211) + N₂
Loss of Bromine Radical: An alternative, but likely less favorable, initial fragmentation is the cleavage of the C-Br bond.
M⁺ (m/z 237/239) → [C₉H₈N₃]⁺ (m/z 158) + •Br
Secondary Fragmentation Events:
From the [M - N₂]⁺ ion (m/z 209/211) , several subsequent fragmentations are plausible:
Loss of Bromine Radical: Cleavage of the C-Br bond from this intermediate would be a major pathway.
From the [M - Br]⁺ ion (m/z 158) , the subsequent loss of N₂ is expected.
[C₉H₈N₃]⁺ (m/z 158) → [C₉H₈N]⁺ (m/z 130) + N₂
Data Summary and Comparative Analysis
To put the predicted data in context, we compare it with the known fragmentation of simpler molecules. This comparison validates our predictive model by grounding it in empirical data.
Compound
Key Fragmentation Pathway(s)
Characteristic m/z Values (Loss)
Reference
1-Azido-4-bromo-2,3-dihydro-1H-indene (Predicted)
1. Loss of N₂ 2. Loss of N₂ then Br• 3. Loss of Br•
This comparative table highlights the unique diagnostic power of mass spectrometry. The predicted spectrum of our target molecule is a composite of the behaviors seen in the simpler structures. The initial loss of 28 Da is diagnostic for the azide, the doublet peaks at a 2 Da separation are indicative of bromine, and further fragmentation (e.g., loss of C₂H₄) would point to the dihydroindene core. The ion at m/z 130 is a particularly strong diagnostic fragment, as it can be formed through two independent primary pathways, confirming the loss of both the azide (as N₂) and bromine functionalities.
Conclusion
While no empirical spectrum for 1-azido-4-bromo-2,3-dihydro-1H-indene is currently published, a detailed and reliable prediction of its fragmentation behavior can be constructed from fundamental principles and comparison with analogous structures. The analysis reveals a rich fragmentation pattern dominated by the initial, facile loss of molecular nitrogen from the azide group, followed by subsequent losses of a bromine radical or fragmentation of the indane ring system. The characteristic isotopic signature of bromine serves as an additional, unambiguous confirmation of the elemental composition. This predictive guide provides researchers with a robust framework for identifying this molecule and interpreting the mass spectra of other complex structures containing these important functional groups.
References
Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 36(25), 3796–3802. Available at: [Link]
Scite.ai. The mass spectrometry of some aromatic azides. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Chemguide. Fragmentation Patterns in Mass Spectra. Available at: [Link]
ACS Publications. (1971). Mass spectrometry of aryl azides. The Journal of Organic Chemistry. Available at: [Link]
MDPI. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules. Available at: [Link]
University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]
NIST. 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-. NIST Chemistry WebBook. Available at: [Link]
Validating triazole product formation from 1-azido-4-bromo-2,3-dihydro-1H-indene via FT-IR
Validating Triazole Product Formation from 1-Azido-4-bromo-2,3-dihydro-1H-indene: A Comparative Guide to FT-IR vs. NMR/MS Introduction The synthesis of 1,4-disubstituted 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne...
Author: BenchChem Technical Support Team. Date: April 2026
Validating Triazole Product Formation from 1-Azido-4-bromo-2,3-dihydro-1H-indene: A Comparative Guide to FT-IR vs. NMR/MS
Introduction
The synthesis of 1,4-disubstituted 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust methodology in modern drug development. When utilizing complex, sterically hindered building blocks like 1-azido-4-bromo-2,3-dihydro-1H-indene, validating the complete conversion of the azide is critical. The indanyl scaffold provides valuable conformational restriction, while the 4-bromo substituent serves as an essential handle for downstream cross-coupling (e.g., Suzuki or Stille reactions).
However, unreacted azides pose significant safety risks and complicate downstream purifications. As an Application Scientist, I advocate for a multi-modal analytical approach. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for final structural elucidation, Fourier Transform Infrared Spectroscopy (FT-IR) serves as the optimal primary kinetic and qualitative checkpoint[1]. This guide objectively compares these modalities and provides a self-validating FT-IR protocol for tracking this specific transformation.
Mechanistic Rationale: Why FT-IR is the First Line of Defense
The causality behind choosing FT-IR lies in the fundamental quantum mechanics of molecular vibrations. The azide group (-N₃) possesses a highly distinct asymmetric stretching vibration (
νas
) that reliably absorbs between 2090 and 2120 cm⁻¹[2].
This frequency falls within a "spectroscopic desert"—a region of the infrared spectrum where very few other organic functional groups absorb. Upon successful CuAAC, the linear azide is converted into a cyclic 1,2,3-triazole. This cyclization completely abolishes the ~2100 cm⁻¹ signal[3]. Concurrently, new signals emerge: the triazole ring C=C and N=N stretching vibrations (~1550–1400 cm⁻¹) and the characteristic triazole C-H stretch (~3130 cm⁻¹)[4]. By tracking these specific vibrational changes, FT-IR provides an immediate, binary confirmation of reaction progress.
Objective Comparison of Analytical Modalities
While FT-IR is exceptional for monitoring functional group transformations, it cannot easily distinguish between 1,4- and 1,5-regioisomers. NMR and FT-IR are fundamentally complementary: FT-IR identifies the presence or absence of functional groups, whereas NMR maps the exact atomic framework[5].
Table 1: Comparative Analysis of Triazole Validation Techniques
Analytical Modality
Primary Diagnostic Signal
Analysis Time
Sample Destruction
Sensitivity to Regioisomers
Best Use Case
ATR-FTIR
Disappearance of ~2100 cm⁻¹ (azide); Appearance of ~3130 cm⁻¹ (triazole)
Final structural confirmation and purity assessment.
LC-MS
Target [M+H]⁺ mass peak
15-30 mins
Destructive
Medium (Requires chromatographic separation)
Trace impurity profiling and molecular weight validation.
Self-Validating Experimental Protocol (ATR-FTIR)
To ensure trustworthiness, an analytical protocol must be a self-validating system. In this workflow, we utilize Attenuated Total Reflectance (ATR) FT-IR, which eliminates the need for KBr pellet pressing and allows for direct analysis of crude reaction mixtures. The internal control in this system is the aromatic C=C stretch of the indane ring (~1470-1600 cm⁻¹), which remains constant throughout the reaction.
Step 1: Baseline Calibration (t=0)
Deposit 1-2 µL of the neat 1-azido-4-bromo-2,3-dihydro-1H-indene (or a concentrated aliquot of the starting reaction mixture) onto the diamond ATR crystal.
Record the spectrum (typically 16-32 scans at 4 cm⁻¹ resolution).
Validation Checkpoint: Identify the strong, sharp azide peak at ~2100 cm⁻¹. Normalize the intensity of this peak against the invariant indane aromatic ring signals (~1470 cm⁻¹).
Step 2: Reaction Initiation
Combine the indanyl azide and the terminal alkyne in the chosen solvent system (e.g., t-BuOH/H₂O).
Add the Cu(I) catalyst (typically generated in situ from CuSO₄ and sodium ascorbate)[4].
Step 3: Temporal Sampling
At predetermined intervals (e.g., 1 hr, 4 hr), extract a 5 µL aliquot of the reaction mixture.
Spot directly onto the ATR crystal and allow the volatile solvent to evaporate briefly before scanning.
Causality in Action: Observe the relative ratio of the 2100 cm⁻¹ peak to the 1470 cm⁻¹ indane peak. The absolute intensity may vary due to sample volume on the crystal, but the ratio will strictly decrease as the azide is consumed.
Step 4: Endpoint Confirmation
The reaction is deemed complete when the 2100 cm⁻¹ peak is indistinguishable from baseline noise[2].
Confirm the appearance of the new triazole C-H stretch at ~3130 cm⁻¹.
Proceed to standard aqueous workup and final validation via ¹H-NMR.
Logical workflow for CuAAC reaction monitoring and validation via ATR-FTIR.
Data Interpretation and Troubleshooting
Persistent 2100 cm⁻¹ Signal: If the azide peak plateaus but does not disappear, the reaction has stalled. For 1-azido-4-bromo-2,3-dihydro-1H-indene, the secondary nature of the azide on the fused ring system introduces steric hindrance. You may need to increase the catalyst loading or elevate the temperature to drive the reaction to completion.
Overlapping Signals: Terminal alkynes also possess a C
≡
C stretching vibration in the 2100-2260 cm⁻¹ range. However, this alkyne stretch is typically much sharper and an order of magnitude weaker than the highly polar azide asymmetric stretch. If a weak residual peak remains, running a control spectrum of the pure alkyne starting material will confirm if the signal is an artifact of excess alkyne rather than unreacted azide.
Title: Solid-Phase Synthesis of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition
Source: ACS Publications
URL: [Link]
Title: Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water
Source: PMC (Frontiers in Chemistry)
URL: [Link]
Title: Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data
Source: ACS Omega
URL: [Link]